molecular formula C9H20O2Si B098902 Cyclohexyl(dimethoxy)methylsilane CAS No. 17865-32-6

Cyclohexyl(dimethoxy)methylsilane

Cat. No.: B098902
CAS No.: 17865-32-6
M. Wt: 188.34 g/mol
InChI Key: SJJCABYOVIHNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(dimethoxy)methylsilane is a useful research compound. Its molecular formula is C9H20O2Si and its molecular weight is 188.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymer Fluorescence Studies

Cyclohexyl(dimethoxy)methylsilane-related compounds have been studied in the context of polymer fluorescence. For instance, poly(methylphenylsiloxane) (PMPS) and its copolymers with dimethylsiloxane, studied in different solvents like cyclohexane, exhibit multiexponential fluorescence decay, highlighting their potential use in advanced polymer materials research (Maçanita, Piérola, & Horta, 1991).

2. Toughening Poly(methyl methacrylate) Nanocomposites

Research involving this compound derivatives like cyclohexyl-POSS has demonstrated their effectiveness in toughening poly(methyl methacrylate) (PMMA) nanocomposites. These materials show improved tensile toughness, potentially useful in various industrial applications (Kopesky, McKinley, & Cohen, 2006).

3. Synthesis of Functionalized Polysiloxanes

This compound analogs have been utilized in synthesizing functionalized polysiloxanes with various end groups. These compounds show promise for creating thermosetting materials with specific properties, including different glass transition temperatures (Chakraborty & Soucek, 2008).

4. Development of Organosilicon Compounds

Studies have shown the potential of this compound and similar compounds in the development of new organosilicon compounds, contributing to the field of synthetic chemistry and materials science (Kanazashi & Takakusa, 1954).

5. Characterization of Polysiloxanes

Characterization studies of polysiloxanes, including those with this compound components, have been performed using NMR spectroscopy. These studies are significant for understanding the properties of materials used in gas chromatography (Mayer, Zöllner, & Kählig, 1999).

6. Preparation of Amino Silicone Oil

This compound has been used in the preparation of low-yellowing amino silicone oil, showing potential in textile finishing applications (Yv Xiao-hong, 2011).

Safety and Hazards

Cyclohexyl(dimethoxy)methylsilane is combustible and causes skin irritation . It is also toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid release to the environment, and protective gloves, eye protection, and face protection should be worn when handling this chemical .

Properties

IUPAC Name

cyclohexyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJCABYOVIHNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864805
Record name Cyclohexyl(methyl)dimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexane, (dimethoxymethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17865-32-6
Record name Cyclohexyldimethoxymethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17865-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, (dimethoxymethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, (dimethoxymethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexyl(methyl)dimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyldimethoxymethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclohexane, (dimethoxymethylsilyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An amount, as set forth in Table 1, of a Raney nickel-chromium catalyst, sold by Grace Company as "Raney 2400 chromium promoted nickel," containing 2-3% by weight of chromium, was loaded in the form of a suspension in a solvent at 30% by weight into an autoclave having a volume of 500 cm3. Then there was added methyl-phenyl-dimethoxysilane in the amount set forth in Table 1, together with an additional solvent until the total volume reached 200 cm3. The mixture was heated gradually over a period of one hour under strong stirring at the temperature and hydrogen pressure set forth in Table 1. After the reaction time indicated in Table 1, the hydrogenation was substantially complete. The final mass was cooled, the catalyst was separated by decantation and filtration, and the solvent was evaporated. Methyl-cyclohexyl-dimethoxy-silane was obtained, having a purity of 99.6%, in the amounts and yields set forth in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl(dimethoxy)methylsilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cyclohexyl(dimethoxy)methylsilane
Reactant of Route 3
Cyclohexyl(dimethoxy)methylsilane
Reactant of Route 4
Cyclohexyl(dimethoxy)methylsilane
Reactant of Route 5
Cyclohexyl(dimethoxy)methylsilane
Reactant of Route 6
Cyclohexyl(dimethoxy)methylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.